molecular formula C17H17N3O6S2 B2441639 2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate CAS No. 1021230-10-3

2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2441639
CAS RN: 1021230-10-3
M. Wt: 423.46
InChI Key: NUJMUHFFADDBSA-UHFFFAOYSA-N
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Description

2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H17N3O6S2 and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality 2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazolidinediones and Their Medicinal Applications

2,4-Thiazolidinediones (2,4-TZD) are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. These compounds are structurally versatile, allowing for various modifications to enhance their biological activity. The TZD core can be modified at N-3 and the active methylene at C-5 to develop lead molecules for treating clinical disorders. Thiazolidinediones have attracted significant attention due to their novel modes of action, cost-effectiveness, and ease of synthesis, making them a focal point for medicinal chemists aiming to develop new therapeutic agents (Singh et al., 2022).

1,2,4-Triazole-3-thione Derivatives and Their Reactivity

Compounds containing 1,2,4-triazole-3-thione derivatives exhibit significant antioxidant and antiradical activity, potentially offering protective effects against radiation-induced damage. These compounds have been compared to biogenic amino acids like cysteine, which also contains a free SH-group. The chemical transformations involving 1,2,4-triazole-3-thione derivatives highlight the potential for developing new therapeutics based on this class of compounds (Kaplaushenko, 2019).

Environmental Behavior and Biodegradation of 2,4-D Herbicides

2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, poses environmental risks due to its indiscriminate use. The role of microorganisms in the biodegradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP), is crucial for mitigating environmental pollution and safeguarding public health. Understanding the microbial remediation processes can help develop strategies to minimize the environmental impact of herbicides based on 2,4-D (Magnoli et al., 2020).

properties

IUPAC Name

4-O-ethyl 2-O-prop-2-enyl 5-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-4-6-26-16(24)11-8(3)10(15(23)25-5-2)14(28-11)18-7-9-12(21)19-17(27)20-13(9)22/h4,7H,1,5-6H2,2-3H3,(H3,19,20,21,22,27)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKHYNQKZDIRAW-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate

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